molecular formula C6H11ClN2O B2502258 N'-(2-chloroethylidene)-2-methylpropanehydrazide CAS No. 730976-56-4

N'-(2-chloroethylidene)-2-methylpropanehydrazide

Cat. No.: B2502258
CAS No.: 730976-56-4
M. Wt: 162.62
InChI Key: OFFGSEAQUGLRRQ-UHFFFAOYSA-N
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Description

N'-(2-Chloroethylidene)-2-methylpropanehydrazide ( 730976-56-4) is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . This hydrazide derivative features a characteristic hydrazone functional group (-C(O)-NH-N=CH-), a class of compounds widely recognized in scientific research for their diverse biological activities and utility as intermediates in organic synthesis . Hydrazone-based compounds, such as this one, are frequently investigated for their potential pharmacological properties. Related structures have been studied for applications including antimicrobial, anticancer, and anti-tubercular agents . The molecular structure of this compound also makes it a candidate for use in the development of specialized materials, such as molecularly imprinted polymers (MIPs), where functionalized templates can create selective binding sites for target molecules . Researchers may employ this chemical as a versatile building block for the synthesis of more complex heterocyclic systems or in projects aimed at exploring structure-activity relationships. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(E)-2-chloroethylideneamino]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c1-5(2)6(10)9-8-4-3-7/h4-5H,3H2,1-2H3,(H,9,10)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGSEAQUGLRRQ-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NN=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N/N=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroethylidene)-2-methylpropanehydrazide typically involves the reaction of 2-chloroethylidene with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N’-(2-chloroethylidene)-2-methylpropanehydrazide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroethylidene)-2-methylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-chloroethylidene)-2-methylpropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-chloroethylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electron-Withdrawing Groups : The chloroethylidene group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy or methyl in ).
  • Synthetic Efficiency : Ultrasound-assisted methods (e.g., ) achieve higher yields (>80%) compared to traditional heating (e.g., 13–41% in ).

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) IR Spectral Peaks (cm⁻¹) Solubility Trends
N'-(2-Chloroethylidene)-2-methylpropanehydrazide Not reported Expected: ~1650 (C=N), ~700 (C–Cl) Likely low water solubility
2-Cyano-N'-(coumarin-ethylidene)acetohydrazide 172 1690 (C=O), 2230 (CN) Soluble in ethanol, DMF
2-(5-Bromothiophen-2-yl)-2-methylpropanehydrazide Not reported Soluble in CHCl₃, ethanol
N'-(2-Chlorobenzylidene)-2-hydroxypropanehydrazide Not reported 3410 (N–H), 1620 (C=N) Moderate polarity
Key Observations:
  • Chlorine Impact: The C–Cl bond in chloroethylidene derivatives contributes to lower solubility in polar solvents compared to non-halogenated analogs.
  • Thermal Stability : Compounds with aromatic substituents (e.g., coumarin ) exhibit higher melting points due to π-π stacking and rigidity.

Biological Activity

N'-(2-chloroethylidene)-2-methylpropanehydrazide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by its unique structure, which combines a chloroethylidene group with a hydrazide moiety. The molecular formula is C6H11ClN2OC_6H_{11}ClN_2O . Its synthesis typically involves the reaction of 2-chloroethylidene with 2-methylpropanehydrazide under controlled conditions to yield high-purity products.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to alterations in protein structure and function, thereby triggering various biochemical pathways. The compound has been studied for its potential effects on:

  • Cell Proliferation : It may inhibit or promote cell growth depending on the cellular context.
  • Apoptosis : Research suggests it could induce programmed cell death in certain cancer cell lines.
  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and impacting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Research indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics.
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtects neuronal cells from oxidative damage

Safety and Toxicity

While this compound shows promise in various biological applications, safety assessments are crucial. Toxicity studies indicate that the compound may have dose-dependent effects, necessitating careful evaluation before therapeutic use. Information on safety and hazards is available from databases such as PubChem and BenchChem .

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